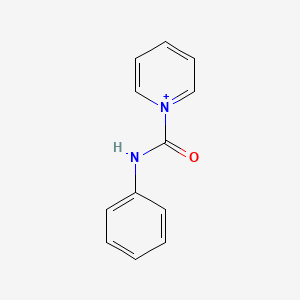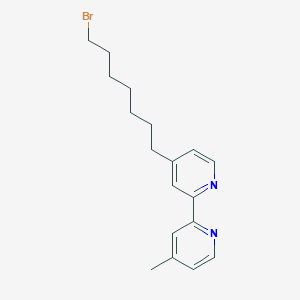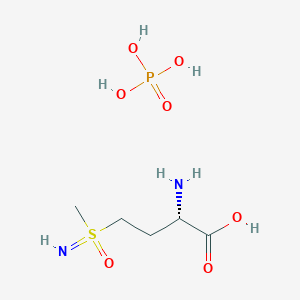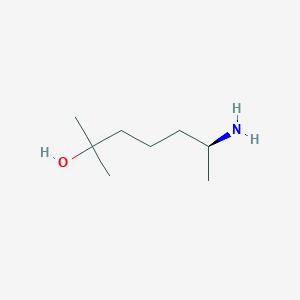
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde is an organic compound with the molecular formula C19H10O3. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and features both aldehyde and ketone functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the oxidation of 5,12-dihydrotetracene-2-carbaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,12-Dioxo-6,11-diphenyl-5,12-dihydrotetracene-2-carbaldehyde
- 5,12-Dioxotetracene-2-carbaldehyde
Uniqueness
5,12-Dioxo-5,12-dihydrotetracene-2-carbaldehyde is unique due to its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
144453-51-0 |
|---|---|
Formule moléculaire |
C19H10O3 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
5,12-dioxotetracene-2-carbaldehyde |
InChI |
InChI=1S/C19H10O3/c20-10-11-5-6-14-15(7-11)19(22)17-9-13-4-2-1-3-12(13)8-16(17)18(14)21/h1-10H |
Clé InChI |
JPVHZLVXADGFRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C3=O)C=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
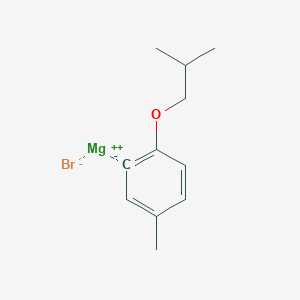

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

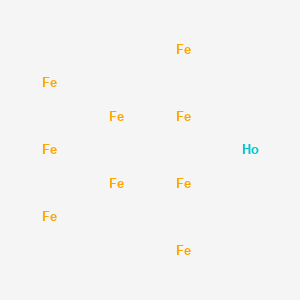
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
